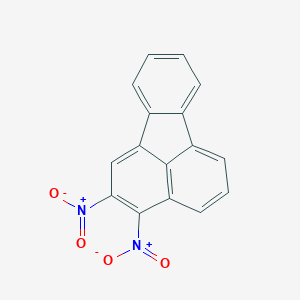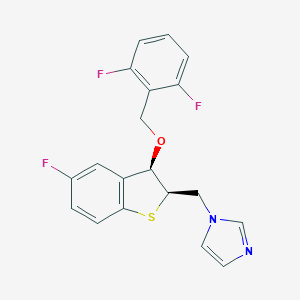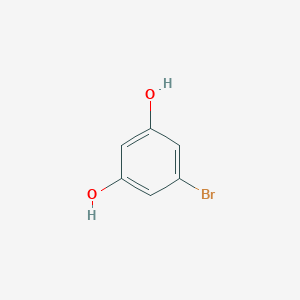
4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 5-ethyl-2,3-dimethyl-4,7-dihydroxybenzofuran and is a derivative of benzofuran.
Applications De Recherche Scientifique
4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- has been studied extensively for its potential applications in various fields. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- is not fully understood. However, it is believed that the compound exerts its effects by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- has a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. Additionally, it has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- in lab experiments is its relatively low toxicity. However, its solubility in water is limited, which can make it challenging to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl-. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Another area of interest is its potential use as an antimicrobial and antifungal agent. Further studies are needed to determine its efficacy against different types of microorganisms and to develop more effective formulations. Finally, more research is needed to explore the potential applications of this compound in other fields such as agriculture and environmental science.
In conclusion, 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- is a chemical compound that has shown promise in scientific research for its potential applications in various fields. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential side effects. With further research, this compound has the potential to make significant contributions to various fields.
Méthodes De Synthèse
The synthesis of 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- can be achieved through various methods. One of the commonly used methods is the reduction of 4,7-Benzofurandione, 2,3-dimethyl-5-ethyl- using sodium borohydride. Another method involves the oxidation of 5-ethyl-2,3-dimethylphenol using potassium permanganate. Both methods have been successfully used to synthesize this compound.
Propriétés
Numéro CAS |
19671-83-1 |
|---|---|
Nom du produit |
4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- |
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
5-ethyl-2,3-dimethyl-1-benzofuran-4,7-diol |
InChI |
InChI=1S/C12H14O3/c1-4-8-5-9(13)12-10(11(8)14)6(2)7(3)15-12/h5,13-14H,4H2,1-3H3 |
Clé InChI |
YLTURFBJNZVQNF-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C2C(=C1O)C(=C(O2)C)C)O |
SMILES canonique |
CCC1=CC(=C2C(=C1O)C(=C(O2)C)C)O |
Autres numéros CAS |
19671-83-1 |
Synonymes |
2,3-Dimethyl-5-ethyl-4,7-benzofurandiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



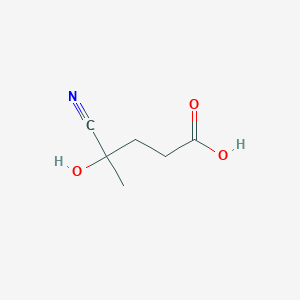
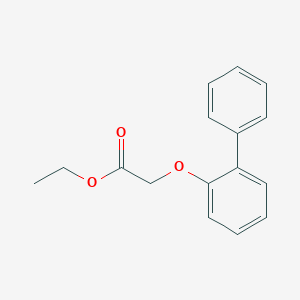
![4-[(4-Acetylphenyl)sulfonyl]aniline](/img/structure/B24730.png)
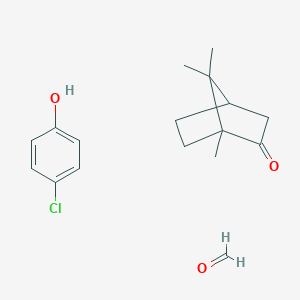
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
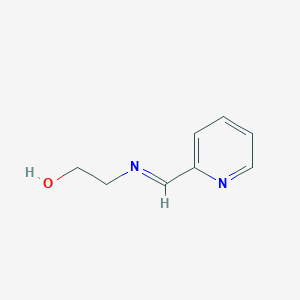
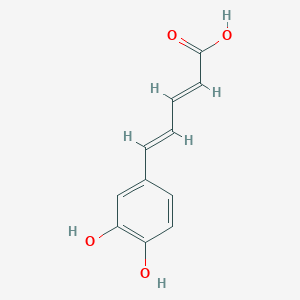
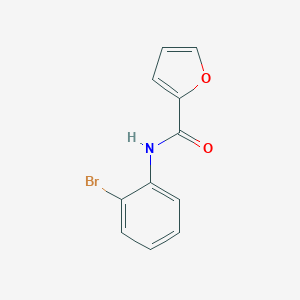
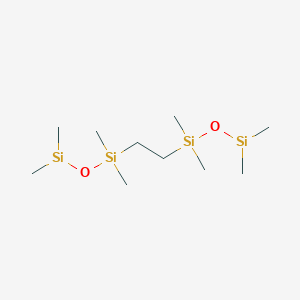
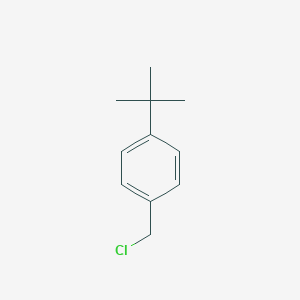
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)
